molecular formula C9H11ClN2 B3176836 4-(1-Aminoethyl)benzonitrile hydrochloride CAS No. 1177316-44-7

4-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No. B3176836
CAS RN: 1177316-44-7
M. Wt: 182.65
InChI Key: KZLPYAMQKGFHBF-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1177316-44-7 . It has a molecular weight of 182.65 . The compound is stored at room temperature in an inert atmosphere . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for 4-(1-Aminoethyl)benzonitrile hydrochloride is 1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-(1-Aminoethyl)benzonitrile hydrochloride is a solid at room temperature . It has a molecular weight of 182.65 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1-Aminoethyl)benzonitrile hydrochloride, focusing on six unique fields:

Fluorescent Labeling in Biomedical Studies

4-(1-Aminoethyl)benzonitrile hydrochloride can be used in the synthesis of fluorescent-labeled bisbenzamidine. This compound is a valuable biochemical tool in biomedical research, particularly for imaging and tracking biological processes at the cellular level. The fluorescent properties allow for high-resolution visualization, aiding in the study of cellular mechanisms and interactions .

Synthesis of Tetrazine Derivatives

This compound is also utilized in the synthesis of 3-(p-benzylamino)-1,2,4,5-tetrazine. Tetrazine derivatives are important in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These derivatives are used in the development of targeted drug delivery systems and diagnostic tools .

Modification of Alginate Hydrogels

In cell engineering applications, 4-(1-Aminoethyl)benzonitrile hydrochloride is employed in the modification of alginate hydrogels. Alginate hydrogels are widely used in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic the extracellular matrix. The modification with this compound enhances the mechanical properties and functionality of the hydrogels, making them more suitable for various biomedical applications .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to be a building block for the development of drugs targeting specific biological pathways. Researchers utilize it to create novel therapeutic agents with potential applications in treating diseases such as cancer and neurological disorders .

Chemical Probes for Biological Studies

4-(1-Aminoethyl)benzonitrile hydrochloride is used in the development of chemical probes that help in studying biological systems. These probes can selectively bind to specific biomolecules, allowing researchers to investigate their function and role in various biological processes. This application is crucial for understanding disease mechanisms and identifying potential therapeutic targets .

Material Science and Nanotechnology

In material science, this compound is explored for its potential in creating advanced materials with unique properties. It can be incorporated into polymers and nanomaterials to enhance their performance in applications such as sensors, catalysts, and electronic devices. The ability to modify the chemical structure of materials at the molecular level opens up new possibilities for innovation in nanotechnology .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(1-aminoethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPYAMQKGFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.